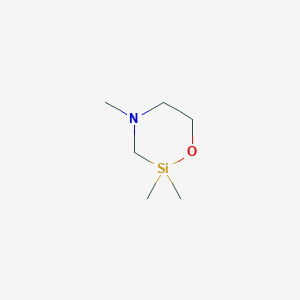

2,2,4-trimethyl-1,4,2-oxazasilinane

説明

Significance of Organosilicon Heterocycles in Contemporary Chemical Research

Organosilicon heterocycles have garnered considerable attention in modern chemical research due to their potential to introduce novel functionalities and properties into molecular frameworks. The incorporation of a silicon atom can influence a molecule's electronic structure, lipophilicity, and metabolic stability, making these compounds valuable in fields such as medicinal chemistry and materials science. nih.gov The development of new synthetic methods for creating structurally diverse silyl (B83357) heterocycles is an active area of research, aiming to expand the chemical space available for drug discovery and the design of advanced materials. nih.gov

Historical Context of Oxazasilinane Synthesis and Investigation

The exploration of silicon-nitrogen compounds has a rich history, with early work laying the foundation for the synthesis of a wide array of cyclic and acyclic structures. The development of methods to form stable silicon-nitrogen bonds was a critical step towards the creation of heterocyclic systems like oxazasilinanes. While specific historical details on the first synthesis of 2,2,4-trimethyl-1,4,2-oxazasilinane are not extensively documented in readily available literature, the broader field of silyl-nitrogen chemistry has been an area of academic and industrial interest for decades. General synthetic strategies often involve the reaction of difunctional organic molecules with reactive silicon-containing precursors.

Structural Classification and Systematic Nomenclature of this compound within its Chemical Class

This compound is classified as a saturated six-membered organosilicon heterocycle. Its systematic name is derived from the Hantzsch-Widman nomenclature system, which provides a standardized method for naming heterocyclic compounds.

The name is broken down as follows:

"oxa" refers to the presence of an oxygen atom in the ring.

"aza" indicates the presence of a nitrogen atom.

"sila" denotes the presence of a silicon atom.

The numbers 1,4,2 specify the positions of the heteroatoms within the ring, with the oxygen atom at position 1, the nitrogen atom at position 4, and the silicon atom at position 2.

The suffix "-inane" indicates a saturated six-membered ring.

"2,2,4-trimethyl" describes the substitution pattern, with two methyl groups attached to the silicon atom at position 2 and one methyl group attached to the nitrogen atom at position 4.

This compound is also known by several synonyms, including 2,2,4-trimethyl-2-silamorpholine and 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl-. cymitquimica.comchemnet.comchemdad.com

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10196-49-3 |

| Molecular Formula | C6H15NOSi |

| Molecular Weight | 145.27 g/mol |

| Synonyms | 2,2,4-trimethyl-2-silamorpholine, 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl-, 2,2,4-Trimethyl- researchgate.netresearchgate.netrsc.orgoxazasilinan |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2,4-trimethyl-1,4,2-oxazasilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NOSi/c1-7-4-5-8-9(2,3)6-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPLWEZGITVTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCO[Si](C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064993 | |

| Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10196-49-3 | |

| Record name | 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10196-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-2-silamorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Oxa-4-aza-2-silacyclohexane, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-2-SILAMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3ZP4FWU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,2,4 Trimethyl 1,4,2 Oxazasilinane and Its Structural Analogues

Strategies for Cyclic 1,4,2-Oxazasilinane Ring Formation

The construction of the 1,4,2-oxazasilinane ring requires the formation of key Si-O and Si-N bonds within a six-membered framework. Various synthetic strategies can be envisaged for this purpose, primarily centered around the cyclization of appropriately functionalized acyclic precursors.

Cyclization Reactions Employing Silicon-Containing Precursors

The most direct approaches to 1,4,2-oxazasilinanes involve the use of precursors that already contain a silicon atom, which then undergoes an intramolecular reaction to form the heterocyclic ring.

Acid-catalyzed cyclization is a cornerstone of heterocyclic synthesis. In the context of 1,4,2-oxazasilinane formation, a plausible approach involves the intramolecular condensation of a silylated amino alcohol. For instance, the reaction of an N-substituted-2-amino-2-methyl-1-propanol derivative with a dichlorosilane (B8785471) could be directed towards the target heterocycle.

A proposed acid-mediated cyclization could start from a precursor like N-((dimethylsilyl)oxy)-2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propan-2-amine. In the presence of a Brønsted or Lewis acid, the hydroxyl group could be activated, followed by an intramolecular nucleophilic attack by the nitrogen atom to close the ring. While specific literature on this exact transformation for 1,4,2-oxazasilinanes is scarce, analogous acid-promoted cyclodehydrations of amino alcohols are well-documented for the synthesis of other azaheterocycles. nih.govnih.govnih.gov

Table 1: Proposed Acid-Catalyzed Cyclization for a 1,4,2-Oxazasilinane Analogue

| Precursor | Acid Catalyst | Solvent | Temperature (°C) | Proposed Product |

|---|---|---|---|---|

| N-((dimethylsilyl)oxy)-2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propan-2-amine | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 2,2-dimethyl-4-(2-methyl-1-phenylpropan-2-yl)-1,4,2-oxazasilinane |

| N-((dimethylsilyl)oxy)-2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propan-2-amine | BF3·OEt2 | Dichloromethane | 25 | 2,2-dimethyl-4-(2-methyl-1-phenylpropan-2-yl)-1,4,2-oxazasilinane |

The Prins and aza-Prins reactions, and their silyl (B83357) variants, are powerful C-C and C-N bond-forming reactions that can be harnessed for the synthesis of heterocycles. A hypothetical silyl-aza-Prins type cyclization for the formation of a 1,4,2-oxazasilinane could involve the reaction of an allylsilane-containing amino alcohol.

In such a scenario, the reaction of an aldehyde with an amino alcohol bearing an allylsilane moiety could be initiated by a Lewis acid. The Lewis acid would activate the aldehyde, which would then react with the amine to form an iminium ion. Subsequent intramolecular attack by the allylsilane would lead to the formation of the six-membered ring. The silicon atom in this case would be part of the tether connecting the nucleophile and the electrophile. This methodology has been successfully applied to the synthesis of various piperidine (B6355638) and azepane derivatives.

A common and effective method for forming silicon-heteroatom bonds is through salt elimination reactions. For the synthesis of 2,2,4-trimethyl-1,4,2-oxazasilinane, a highly plausible route is the condensation of N-(2-hydroxy-2-methylpropyl)-N-methylamine with dichlorodimethylsilane (B41323).

In this reaction, the amino alcohol would react with the dichlorodimethylsilane in the presence of a base to neutralize the HCl byproduct. The base, typically a tertiary amine like triethylamine, facilitates the elimination of two equivalents of triethylammonium (B8662869) chloride, driving the reaction towards the formation of the cyclic product. This method is widely used for the synthesis of various silicon-containing heterocycles due to its efficiency and the ready availability of the starting materials.

Table 2: Synthesis of this compound via Salt Elimination

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| N-(2-hydroxy-2-methylpropyl)-N-methylamine | Dichlorodimethylsilane | Triethylamine | Diethyl ether | Not reported |

Oxidative Addition Routes in Silicon Heterocycle Formation

Oxidative addition is a fundamental reaction in organometallic chemistry, and its principles can be extended to main group elements like silicon, particularly with low-valent silicon species such as silylenes. The oxidative addition of both an N-H and an O-H bond from an amino alcohol across a silicon(II) center could, in principle, lead to a silicon(IV) dihydrido species that could subsequently undergo reductive elimination of H2 to form the 1,4,2-oxazasilinane ring.

For example, the reaction of a stable silylene with N-(2-hydroxy-2-methylpropyl)-N-methylamine could proceed via a stepwise or concerted oxidative addition of the O-H and N-H bonds. While the direct cyclization via this route to form a 1,4,2-oxazasilinane has not been explicitly reported, the oxidative addition of ammonia (B1221849) to a silylene to form a stable Si(H)NH2 compound has been demonstrated, lending credence to the feasibility of this approach. cambridgemedchemconsulting.com

Rational Design and Synthesis of Silicon-Containing Nitrogen Heterocycles

The rational design of silicon-containing heterocycles is largely driven by the concept of bioisosterism, where a carbon atom or a functional group is replaced by a silicon atom to modulate the properties of a molecule. rowansci.comnih.govnih.govchembites.org The replacement of a methylene (B1212753) group (CH2) in morpholine (B109124) with a dimethylsilyl group (Si(CH3)2) to give this compound is a classic example of such a bioisosteric replacement.

This "silicon switch" can lead to several advantageous changes in physicochemical properties:

Increased Lipophilicity: The introduction of silicon can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

Altered Metabolic Stability: Silicon-carbon bonds are generally more stable to metabolic degradation than carbon-carbon bonds, potentially leading to a longer biological half-life. nih.gov

The synthesis of libraries of 1,4,2-oxazasilinane analogues, guided by computational modeling, could therefore be a fruitful strategy for the discovery of new bioactive compounds. nih.gov The synthetic methods outlined above provide a toolbox for accessing a diverse range of these silicon-containing heterocycles for biological screening.

Stereochemical Control in Oxazasilinane Synthesis

Achieving stereochemical control is paramount when synthesizing chiral molecules for various applications. In the context of oxazasilinane synthesis, the introduction of chiral centers can be approached through several methods. While specific studies on this compound are limited, general principles for the diastereoselective and enantioselective synthesis of related heterocyclic systems can be extrapolated.

For instance, the synthesis of chiral 1,4,2-oxazaphosphepines has been achieved from chiral 1,3-benzoxazines, indicating that the use of chiral starting materials can effectively induce stereochemistry in the final heterocyclic product. amazonaws.com This substrate-controlled approach often relies on the inherent chirality of the starting materials to direct the stereochemical outcome of the cyclization reaction. Another strategy involves the use of chiral auxiliaries, which can be temporarily attached to the acyclic precursor and subsequently removed after the formation of the chiral heterocyclic ring. amazonaws.com

Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, such as chiral Brønsted acids or metal complexes with chiral ligands, can be employed to influence the stereochemical course of the cyclization reaction, leading to the formation of one enantiomer in excess. nih.gov Although direct examples for oxazasilinanes are not prevalent in the literature, the successful application of these catalysts in the synthesis of other heterocycles, like 1,4-benzoxazepines, suggests their potential utility in the enantioselective synthesis of chiral oxazasilinanes. nih.gov

Functionalization and Derivatization of the Oxazasilinane Scaffold

Once the oxazasilinane ring is constructed, its further functionalization and derivatization are crucial for creating a diverse range of molecules for specific research applications.

Regioselective and Stereoselective Functionalization Techniques

The selective introduction of functional groups at specific positions of the oxazasilinane ring is a key synthetic challenge. The reactivity of the different atoms within the ring—the silicon, nitrogen, and oxygen—as well as the carbon backbone, dictates the regioselectivity of functionalization reactions. For example, the nitrogen atom could potentially be a site for alkylation or acylation reactions.

Stereoselective functionalization would involve the introduction of new stereocenters with a high degree of control. This could be achieved by employing chiral reagents or catalysts that can differentiate between enantiotopic faces or groups of the oxazasilinane molecule. While specific protocols for this compound are not detailed in the literature, the principles of stereoselective synthesis would apply.

Post-Cyclization Modifications and Transformations

After the formation of the oxazasilinane ring, a variety of chemical transformations can be envisaged. These modifications can alter the physical and chemical properties of the molecule and introduce new functionalities. For instance, reactions at the silicon atom, such as substitution of the methyl groups with other organic moieties, could be explored. The N-H bond of the parent this compound could undergo various reactions, including N-arylation or N-alkylation, to introduce further diversity.

Furthermore, the entire oxazasilinane ring can be considered a synthetic intermediate that can undergo ring-opening or ring-expansion reactions to generate other complex molecular architectures. The strain within the six-membered ring and the nature of the heteroatoms will influence its reactivity in such transformations.

Scalable Synthesis and Process Optimization for Research Applications

The transition from a laboratory-scale synthesis to a more robust and scalable process is essential for making these silicon-containing heterocyclic building blocks readily available for broader research applications.

Multi-Gram Scale Preparations of Silicon-Containing Heterocyclic Building Blocks

The ability to produce multi-gram quantities of a compound is a critical step in its development as a useful research tool. nih.gov This often requires a shift from traditional laboratory glassware to more specialized equipment and a re-evaluation of the synthetic route. While specific multi-gram scale syntheses for this compound are not documented, general strategies for scaling up the synthesis of silicon-containing heterocycles would be applicable. nih.govstanford.edu These strategies often involve optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure consistent and safe production on a larger scale. The choice of reagents and solvents may also need to be reconsidered to favor those that are less expensive, less hazardous, and easier to handle in larger quantities.

A patent for preparing silicon-containing heterocycles describes a one-step reaction of an epoxide compound and an aminoalkoxysilane in the presence of a catalyst, which could potentially be adapted for scalable synthesis. google.com

| Parameter | Laboratory Scale Consideration | Multi-Gram Scale Consideration |

| Reaction Vessel | Round-bottom flasks | Jacketed glass reactors |

| Heating/Cooling | Heating mantles, ice baths | Circulating temperature control units |

| Reagent Addition | Syringe, dropping funnel | Addition pumps |

| Work-up & Purification | Separatory funnel, column chromatography | Liquid-liquid extraction units, crystallization |

Considerations for High-Yielding Synthetic Protocols

For the synthesis of N,O-heterocycles, various catalytic systems and reaction conditions have been explored to improve yields. rsc.orgorganic-chemistry.orgencyclopedia.pub For instance, the choice of catalyst can have a significant impact on the reaction outcome. In the context of silicon-containing heterocycles, the development of efficient catalysts for Si-C and Si-O bond formation is an active area of research. researchgate.net Process analytical technology (PAT) can be employed to monitor reaction progress in real-time, allowing for precise control and optimization of reaction parameters to maximize yield and minimize the formation of impurities.

| Factor | Strategy for High Yield |

| Starting Materials | Use of high-purity reagents |

| Reaction Conditions | Optimization of temperature, pressure, solvent, and catalyst |

| Stoichiometry | Precise control of reagent ratios |

| By-product Removal | Use of scavengers or in-situ removal techniques |

| Reaction Monitoring | Real-time analysis using techniques like HPLC or NMR |

Green Chemistry Principles Applied to Oxazasilinane Synthesis

The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of chemical compounds, including heterocyclic structures like oxazasilinanes. Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. primescholars.comnih.gov Key principles relevant to the synthesis of this compound and its analogues include atom economy, the use of safer solvents and reaction conditions, and the application of catalysts to enhance efficiency. jocpr.comacs.org

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.comwikipedia.org Reactions with high atom economy are inherently less wasteful. For instance, addition and cycloaddition reactions are highly atom-economical as they incorporate all or most of the atoms from the starting materials into the product. nih.gov In the context of oxazasilinane synthesis, this would favor cyclization reactions that proceed with minimal formation of byproducts.

Solvent-Free and Alternative Solvent Systems: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A greener approach involves conducting reactions in solvent-free conditions or utilizing environmentally benign solvents like water. nih.govrsc.org Solvent-free synthesis, often achieved through mechanochemical methods like grinding or ball milling, can lead to higher yields, shorter reaction times, and reduced waste. youtube.com For example, the synthesis of various heterocyclic compounds such as oxazolidinones and thiazolines has been successfully demonstrated under solvent-free conditions. nih.govresearchgate.net The application of similar techniques to the synthesis of this compound could significantly reduce its environmental footprint. When a solvent is necessary, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of azoxybenzenes, for instance, has been effectively carried out in water using a suitable catalyst. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can facilitate reactions with greater efficiency and under milder conditions, often reducing energy consumption and unwanted side reactions. researchgate.net For the synthesis of related heterocyclic compounds like oxazolines, various catalysts, including copper-based systems, have been employed to achieve high yields under mild conditions. researchgate.net The development of efficient and recyclable catalysts for the synthesis of this compound is a key area of research for making its production more sustainable.

The following table summarizes green chemistry approaches applied to the synthesis of heterocyclic compounds structurally related to oxazasilinanes, providing a framework for developing greener synthetic routes for this compound.

| Compound Type | Green Chemistry Principle | Methodology | Key Findings | Reference(s) |

| Oxazolidinones | Solvent-free synthesis, Use of bio-based catalyst | Reaction of amino-alcohol with diethyl carbonate using a bio-based imidazolium (B1220033) salt catalyst. | High yield of bio-sourced oxazolidinone without the use of organic solvents. | nih.gov |

| Oxazolines | Solvent-free synthesis, Catalysis | Tandem reaction of nitriles with amino alcohols catalyzed by a copper catalyst. | High selectivity and good to excellent yields under mild, solvent-free conditions. | researchgate.net |

| Azoxybenzenes | Use of green solvent (water), Catalysis | Reductive dimerization of nitrosobenzenes and oxidation of anilines using DIPEA as a catalyst in water. | High yields and selectivity in an environmentally friendly solvent at room temperature. | nih.gov |

| Oxadiazoles | Energy efficiency, Reduced reaction time | Microwave-assisted synthesis. | Significantly shorter reaction times and increased product yields compared to conventional heating. | nih.govmdpi.com |

By adopting these green chemistry principles, the synthesis of this compound and its structural analogues can be made more efficient, economical, and environmentally responsible. Future research will likely focus on combining these strategies, such as developing catalytic, solvent-free, microwave-assisted syntheses to further enhance the green credentials of these valuable chemical compounds.

Mechanistic Investigations of 2,2,4 Trimethyl 1,4,2 Oxazasilinane Reactivity and Transformation Pathways

Electronic and Steric Influences of Silicon on Oxazasilinane Ring Reactivity

The reactivity of the 2,2,4-trimethyl-1,4,2-oxazasilinane ring is significantly modulated by the presence of the silicon atom and its substituents. Silicon, being less electronegative than carbon, influences the electron density distribution within the heterocyclic ring. This electropositive nature makes the silicon atom a potential Lewis acid center, susceptible to nucleophilic attack. The two methyl groups attached to the silicon atom exert a +I (positive inductive) effect, further increasing the electron density on the silicon atom, which can influence the strength of the silicon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound An interactive data table. Click on headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 10196-49-3 | apolloscientific.co.ukechemi.comnih.gov |

| Molecular Formula | C6H15NOSi | nih.govchemsrc.comalfa-chemistry.com |

| Molecular Weight | 145.27 g/mol | nih.govalfa-chemistry.com |

| Boiling Point | 141.1 °C at 760 mmHg | chemsrc.comalfa-chemistry.com |

| Density | 0.907 - 0.92 g/cm³ | chemsrc.comalfa-chemistry.comgelest.com |

| Refractive Index | 1.435 @ 20 °C | gelest.com |

| Flash Point | 39.1 °C | chemsrc.comalfa-chemistry.com |

Ring Opening and Ring Expansion Dynamics of Silicon Heterocycles

Silicon heterocycles, or silacycles, are known for their dynamic chemical behavior, which often involves ring-opening or ring-expansion reactions. These transformations are typically driven by the release of ring strain or the cleavage of polarized silicon-heteroatom bonds.

Ring expansion reactions are a characteristic feature of strained silacycles, providing a pathway to more stable, larger ring systems. nih.gov This reactivity is particularly prominent in small, three- and four-membered silacycles where high ring strain serves as a significant thermodynamic driving force for transformation. nih.govchemistryviews.org For instance, three-membered siliranes can readily undergo non-catalyzed ring expansion when treated with isonitriles to yield four-membered silacycles. nih.govresearchgate.net The driving force for these reactions is the release of the inherent ring strain energy. chemistryviews.org

However, the propensity for strain-driven ring expansion diminishes significantly as the ring size increases. Larger silacycles, such as the six-membered this compound, possess considerably less ring strain energy compared to their smaller counterparts. nih.govresearchgate.net Consequently, they are not expected to readily undergo the same types of strain-driven ring expansion reactions observed for highly strained three- or four-membered systems. nih.govresearchgate.net While Pd-catalyzed strain-release cross-coupling has been developed as a method for ring expansion of four- and five-membered silacycles, the lack of significant ring strain in a six-membered ring makes it an unlikely substrate for such transformations. researchgate.net

The this compound molecule contains both a silicon-oxygen (Si-O) and a silicon-nitrogen (Si-N) bond, which are susceptible to cleavage. The hydrolytic stability of this compound is a key aspect of its reactivity profile. It is reported to react slowly with moisture or water, indicating a degree of sensitivity to hydrolysis. gelest.com

The mechanism of silicon-heteroatom bond cleavage is central to understanding its stability. The cleavage of Si-C bonds in organosilanes has been studied extensively, with mechanisms proposed under both acidic and basic conditions. researchgate.netrsc.org By analogy, the cleavage of the more polar Si-O and Si-N bonds in the oxazasilinane ring is expected to proceed via nucleophilic attack on the silicon center. In the presence of water, a water molecule can act as the nucleophile, coordinating to the Lewis acidic silicon atom. This process can be catalyzed by either acid, which protonates a heteroatom to make it a better leaving group, or base, which generates a more potent hydroxide nucleophile.

Computational studies on related systems have shown that the energy required to break a Si-O or Si-N bond can be substantial, but this barrier can be lowered by reaction conditions. rug.nl The photochemical cleavage of silicon-heteroatom bonds has also been investigated, revealing competitive pathways that depend on the molecular structure. rug.nl For this compound, the hydrolytic cleavage would result in the opening of the heterocyclic ring to form a linear amino alcohol derivative with a dimethylsilanol moiety.

Coordination Chemistry and Ligand Behavior of this compound

The presence of both nitrogen and oxygen atoms with available lone pairs of electrons imparts coordinating properties to the this compound molecule, allowing it to function as a ligand in coordination complexes.

This compound has been identified as a catalyst for the formation of urethane (B1682113) foams. gelest.com In this role, it likely functions as a tertiary amine catalyst. The nitrogen atom, with its lone pair of electrons, can act as a base to activate the isocyanate or alcohol reactants in the polyurethane-forming reaction. This application demonstrates the compound's ability to participate directly in organic transformations, likely through the catalytic activity of the nitrogen center. Its function as a catalyst precursor suggests that it can either be used directly or can react to form the active catalytic species in situ.

While specific coordination complexes of this compound are not extensively detailed in the literature, its structure suggests several potential modes of interaction with transition metals and main group elements. The molecule can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms to form a stable chelate ring. Alternatively, it could function as a monodentate ligand, binding through either the more basic nitrogen atom or the oxygen atom. The steric bulk provided by the three methyl groups could influence the coordination geometry and the stability of the resulting metal complexes. The formation of such complexes is a common feature for ligands containing N,N,O donor atoms. researchgate.net The Lewis acidic silicon center could also potentially interact with electron-rich metal centers or other Lewis bases, although this is a less common mode of coordination for such compounds.

Table 2: Summary of Reactivity and Coordination Behavior An interactive data table. Click on headers to sort.

| Feature | Description | Key Factors |

|---|---|---|

| Ring Reactivity | Governed by the electronic and steric properties of the silicon atom and its substituents. | Silicon's electropositivity; Steric hindrance from methyl groups. |

| Ring Expansion | Unlikely due to the low ring strain of the six-membered ring. nih.govresearchgate.net | High stability of the six-membered ring compared to smaller silacycles. |

| Hydrolytic Stability | Reacts slowly with water, leading to ring opening. gelest.com | Polarity of Si-O and Si-N bonds; Nucleophilic attack on silicon. |

| Ligand Behavior | Can act as a monodentate or bidentate ligand through N and O donor atoms. | Presence of lone pairs on nitrogen and oxygen. |

| Catalytic Role | Used as a catalyst in urethane foam production. gelest.com | Basicity of the nitrogen atom. |

Silicon's Variable Coordination States and their Role in Reactivity (e.g., five-coordinate silicon species)

A key feature of silicon that distinguishes it from carbon is its ability to expand its coordination number beyond four, forming hypervalent species. nih.gov In the context of organosilicon heterocycles like this compound, the formation of five-coordinate silicon intermediates or transition states is a critical aspect of their reactivity. nih.gov This ability stems from the accessibility of silicon's 3d orbitals, which can participate in bonding, particularly when electronegative atoms are attached to the silicon center. soci.org

The reactivity of many organosilicon compounds can be significantly influenced by the formation of these transient, higher-coordinate species. soci.org For a molecule such as this compound, which contains both oxygen and nitrogen atoms, intramolecular coordination to the silicon center could facilitate the formation of a five-coordinate state. This is particularly relevant in reactions involving nucleophilic attack at the silicon atom. The attack of a nucleophile can lead to a five-coordinate intermediate, which is often described as having a trigonal bipyramidal geometry. In such a structure, the incoming nucleophile and the leaving group typically occupy the apical positions.

The stability and reactivity of these five-coordinate silicon compounds are of significant interest. nih.gov They are often highly reactive and can serve as key intermediates in a variety of chemical transformations, including the synthesis of novel silicone polymers and molecular sieves. nih.gov The presence of the oxazasilinane ring may pre-dispose the silicon atom to adopt a five-coordinate geometry, especially in the presence of Lewis acids or bases that can coordinate to the heteroatoms in the ring.

| Compound Type | Coordination Geometry | Apical Ligands | Equatorial Ligands | Significance in Reactivity |

|---|---|---|---|---|

| Fluorosilanes with intramolecular N→Si coordination | Distorted Trigonal Bipyramidal | Fluorine, Nitrogen | Carbon, Carbon, Carbon | Models for nucleophilic substitution pathways. |

| Silane-functionalized N-heterocyclic carbene complexes | Trigonal Bipyramidal | Varies (e.g., O, N) | Carbon, Carbon, Metal | Stabilization of reactive metal centers. acs.org |

| Donor-stabilized silylene transition metal complexes | Distorted Trigonal Bipyramidal | Nitrogen, Nitrogen | Metal, Carbon, Carbon | Represents a stable form of a five-coordinate Si(II) species. acs.org |

Silicon Radical Chemistry Involving Organosilicon Compounds and Heterocycles

The involvement of silicon-centered radicals (silyl radicals) in organic synthesis has become increasingly prominent. These species can be generated from a variety of precursors, including hydrosilanes, disilanes, and silyl (B83357) halides, through thermolysis, photolysis, or radical initiator-induced processes. gelest.com While there is no specific literature on the radical chemistry of this compound, its structure suggests potential pathways for radical involvement.

One plausible pathway is the abstraction of a hydrogen atom from one of the methyl groups attached to the silicon atom by a reactive radical species. This would generate a silicon-stabilized carbon-centered radical, which could then undergo further reactions. Alternatively, if a Si-H bond were present in a related analogue, hydrogen atom transfer would readily form a silyl radical.

Silyl radicals are known to participate in a range of reactions, including:

Addition to multiple bonds: Silyl radicals can add to alkenes and alkynes in a process known as radical hydrosilylation.

Halogen atom abstraction: Silyl radicals are effective at abstracting halogen atoms from alkyl and aryl halides. gelest.com

Ring-opening reactions: If a radical center is generated adjacent to a strained ring, it can induce ring-opening. For a cyclic system like an oxazasilinane, a radical initiated ring-opening could be a potential transformation pathway, leading to linear silicon-containing compounds.

The formation of silyl radicals can be initiated by various methods, including the use of peroxides or azo compounds as thermal initiators, or through photoredox catalysis. In the context of this compound, reactions initiated by radicals could lead to polymerization or functionalization of the heterocyclic ring.

| Precursor Type | Example | Initiation Method | Generated Radical |

|---|---|---|---|

| Hydrosilanes | Triethylsilane | Radical Initiator (e.g., AIBN), UV light | Et₃Si• |

| Disilanes | Hexamethyldisilane | Thermolysis, Photolysis | Me₃Si• |

| Silyl Mercurials | Bis(trimethylsilyl)mercury | Photolysis | Me₃Si• |

| Silyl Ketones | Acetyltrimethylsilane | Photolysis | Me₃Si• |

Theoretical and Computational Elucidation of Reaction Mechanisms

In the absence of extensive experimental data, theoretical and computational methods provide a powerful tool for predicting and understanding the reactivity of molecules like this compound. elsevier.com Density functional theory (DFT) and other quantum chemical methods can be employed to investigate potential reaction pathways, determine the geometries and energies of reactants, transition states, and products, and calculate reaction barriers. nih.gov

For organosilicon heterocycles, computational studies can address several key questions:

Ring Strain and Stability: Calculations can quantify the ring strain of the oxazasilinane ring and predict its relative stability compared to other cyclic and acyclic analogues.

Reaction Pathways: The mechanisms of potential reactions, such as hydrolysis, ring-opening polymerization, or reactions with electrophiles and nucleophiles, can be mapped out. nih.gov For instance, the role of five-coordinate silicon species as either stable intermediates or transient transition states can be computationally explored. acs.org

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization of these compounds and their reaction products.

Recent computational studies on other heterocyclic systems have provided valuable insights into their reactivity. For example, computational analysis has been used to elucidate the mechanism of the catalytic synthesis of silyl-heterocyles and to understand the regioselectivity of their reactions. nih.gov Similar computational approaches could be applied to this compound to predict its preferred sites of reactivity and the most likely transformation pathways under various conditions.

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, reaction energies, activation barriers, spectroscopic properties. | Predicting the most stable conformation and potential reaction pathways. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energies for benchmarking DFT results. | Providing a more accurate understanding of the thermodynamics and kinetics of key reactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in solution. | Understanding the role of the solvent in reaction mechanisms. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding. | Characterizing the nature of the bonds within the oxazasilinane ring, including any dative interactions. |

Advanced Spectroscopic and Structural Characterization of 2,2,4 Trimethyl 1,4,2 Oxazasilinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,2,4-trimethyl-1,4,2-oxazasilinane in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a wealth of information regarding the chemical environment and connectivity of atoms can be obtained.

¹H and ¹³C NMR for Proton and Carbon Framework Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the organic framework of the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the methyl groups attached to the silicon and nitrogen atoms, as well as the methylene (B1212753) protons within the heterocyclic ring. The chemical shifts of these protons are influenced by the electronegativity of the neighboring atoms (silicon, nitrogen, and oxygen), providing key insights into the molecular structure.

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the identification of all carbon environments, including the methyl and methylene carbons. The chemical shifts in the ¹³C spectrum are also sensitive to the local electronic environment, further confirming the molecular structure. Two-dimensional NMR techniques, such as HSQC, can be employed to correlate the ¹H and ¹³C signals, definitively assigning each proton to its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-(CH₃)₂ | 0.1 - 0.3 | -2 - 2 |

| N-CH₃ | 2.2 - 2.5 | 30 - 35 |

| C-CH₃ | 1.0 - 1.3 | 20 - 25 |

| O-CH₂ | 3.6 - 3.9 | 60 - 65 |

| N-CH₂ | 2.5 - 2.8 | 50 - 55 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

²⁹Si NMR Spectroscopy for Silicon Environment Analysis and Chemical Shift Correlations

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment within the molecule. Although ²⁹Si has a low natural abundance and sensitivity, modern NMR techniques can provide high-quality spectra. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il In this compound, the silicon atom is part of a six-membered ring and is bonded to two methyl groups, an oxygen atom, and a nitrogen atom (indirectly via the ring structure). This specific chemical environment will result in a characteristic ²⁹Si chemical shift.

Correlations between ²⁹Si chemical shifts and the electronic and steric effects of the substituents are well-established. pascal-man.com For instance, the presence of electronegative oxygen and nitrogen atoms in the ring is expected to shift the ²⁹Si resonance to a specific range compared to simple tetraalkylsilanes. pascal-man.com The precise chemical shift provides valuable confirmation of the cyclic structure and the coordination environment of the silicon atom. uni-muenchen.de

Table 2: Representative ²⁹Si NMR Chemical Shifts for Related Organosilicon Compounds

| Compound | ²⁹Si Chemical Shift (ppm) |

| Tetramethylsilane (TMS) | 0 |

| Hexamethyldisiloxane | ~7 |

| Trimethylmethoxysilane | ~ -2 |

| Trimethylchlorosilane | ~30 |

Note: Data sourced from various studies and serves as a general reference. pascal-man.comuni-muenchen.deresearchgate.net

Variable-Temperature NMR for Conformational Dynamics and Exchange Processes

Variable-temperature (VT) NMR spectroscopy is employed to study the dynamic processes occurring in this compound, such as ring inversion or restricted rotation around single bonds. nih.govresearchgate.net At room temperature, if these processes are fast on the NMR timescale, the observed spectrum will show averaged signals for the atoms involved in the exchange.

By lowering the temperature, the rate of these conformational changes can be slowed down. nih.gov If the exchange rate becomes slow enough, separate signals for the different conformations may be observed. This allows for the determination of the energy barriers associated with these dynamic processes. For the 1,4,2-oxazasilinane ring, a chair-like conformation is expected, and VT-NMR can provide evidence for the chair-to-chair interconversion and potentially identify the preferred conformation of the methyl substituents (axial vs. equatorial). nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

For this compound, X-ray analysis would confirm the cyclic nature of the molecule and reveal the conformation of the six-membered ring, which is likely to adopt a distorted chair or boat conformation. The analysis would also provide precise measurements for the Si-O, Si-C, N-C, and C-O bond lengths and the various bond angles within the ring and involving the substituent methyl groups. This detailed structural data is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models.

Table 3: Typical Bond Lengths in Related Organosilicon Compounds from X-ray Crystallography

| Bond | Typical Bond Length (Å) |

| Si-C | 1.84 - 1.89 |

| Si-O | 1.61 - 1.67 |

| N-C | 1.45 - 1.49 |

| C-O | 1.41 - 1.45 |

| C-C | 1.52 - 1.55 |

Note: These are general ranges and can vary depending on the specific molecular structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. libretexts.org

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound (145.27 g/mol ). cymitquimica.com The high-resolution mass spectrum can provide the exact molecular formula (C₆H₁₅NOSi). gelest.com

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uklibretexts.org For this compound, common fragmentation pathways could include the loss of a methyl group ([M-15]⁺), cleavage of the ring, or rearrangements. miamioh.eduyoutube.com The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the information obtained from NMR spectroscopy. libretexts.org

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Structure/Loss | Predicted m/z |

| [C₆H₁₅NOSi]⁺ | Molecular Ion (M⁺) | 145 |

| [C₅H₁₂NOSi]⁺ | Loss of CH₃ | 130 |

| [C₄H₁₀SiN]⁺ | Cleavage of C-O and C-C bonds | 100 |

| [C₂H₇Si]⁺ | Dimethylsilyl cation | 59 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Specific functional groups absorb at characteristic frequencies. For this compound, key vibrational modes would include:

C-H stretching from the methyl and methylene groups.

Si-C stretching from the dimethylsilyl moiety.

Si-O-C stretching , a characteristic band for the siloxane-like linkage.

C-N stretching from the amine functionality within the ring.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C-H and Si-C stretching vibrations are also observable in the Raman spectrum, certain vibrations, particularly those of symmetric non-polar bonds, may be more intense in Raman than in IR. The combination of both IR and Raman spectra provides a more complete vibrational profile of the molecule.

Table 5: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| Si-CH₃ | Symmetric/Asymmetric Stretching | ~1250 / ~840 |

| Si-O-C | Asymmetric Stretching | 1000 - 1100 |

| C-N | Stretching | 1020 - 1250 |

Note: These are general frequency ranges and can be influenced by the specific molecular environment.

Computational Chemistry and Theoretical Studies on 2,2,4 Trimethyl 1,4,2 Oxazasilinane

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the fundamental properties of 2,2,4-trimethyl-1,4,2-oxazasilinane.

The six-membered 1,4,2-oxazasilinane ring is not planar and can adopt several conformations. DFT calculations are employed to locate the minimum energy structures on the potential energy surface, which correspond to the stable conformers of the molecule. This process involves geometry optimization, where the coordinates of the atoms are adjusted until the forces on them are zero.

A low-temperature NMR study on similar compounds revealed energy barriers for ring inversion, which can be correlated with DFT calculations semanticscholar.org. For this compound, DFT would be used to calculate the relative energies of the possible conformers and the energy barriers for their interconversion.

Table 1: Hypothetical Conformational Analysis Data for this compound using DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair (N-Me equatorial) | 0.00 | Si-N-C-C, C-O-Si-N |

| Chair (N-Me axial) | Calculated Value | Si-N-C-C, C-O-Si-N |

| Twist-Boat | Calculated Value | Si-N-C-C, C-O-Si-N |

This table presents a framework for the type of data that would be generated from DFT calculations. The actual values require specific computational studies.

DFT is a powerful tool for mapping out the pathways of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can understand reaction mechanisms and predict reaction rates. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

For instance, theoretical studies on the enantioselective reduction of ketones catalyzed by related oxazaborolidine catalysts have successfully used DFT to model the reaction mechanism. nih.gov These studies identify the rate-determining and stereoselectivity-determining steps by calculating the energies of intermediates and transition states. nih.gov Similarly, DFT could be used to investigate the hydrolysis of the Si-O or Si-N bonds in this compound by locating the transition states for the nucleophilic attack of water.

The process involves proposing a reaction coordinate, and then using specialized algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in a condensed phase.

For this compound, an MD simulation would typically start with a DFT-optimized geometry. The molecule would then be placed in a simulation box, often with solvent molecules, and the system would be allowed to evolve over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While general force fields for organosilicon molecules are being developed, specific parameterization may be necessary for novel structures. nih.gov

MD simulations could be used to study:

The flexibility of the oxazasilinane ring at different temperatures.

The interaction of the molecule with solvent molecules, such as water, to understand its solubility.

The aggregation behavior of the molecule in a non-polar solvent.

Quantum Chemical Methods for Reactivity Prediction and Structure-Property Correlations

Quantum chemical methods provide a range of descriptors that can be used to predict the reactivity of a molecule and to establish relationships between its structure and properties. For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can predict sites for non-covalent interactions and electrophilic/nucleophilic attack.

Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating how the electron density changes upon the addition or removal of an electron.

Solvation Models in Computational Studies for Environmental Effects

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. There are two main types:

Explicit Solvation: In this model, individual solvent molecules are included in the simulation, as in the MD simulations described above. This is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation: Here, the solvent is treated as a continuous medium with a given dielectric constant. This approach, often used in conjunction with DFT calculations, is less computationally demanding and can provide a good approximation of the bulk solvent effects on the geometry and energetics of the solute.

For this compound, implicit solvation models could be used to study how its conformational equilibrium shifts in solvents of different polarities.

Bonding Analysis and Charge Distribution Studies (e.g., NBO, QTAIM)

To gain a deeper understanding of the chemical bonding and charge distribution within this compound, specialized analysis methods are applied to the calculated wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. youtube.com For this compound, NBO analysis would provide information on:

The hybridization of the atoms in the ring.

The nature of the Si-O and Si-N bonds (e.g., their polarity and covalent character).

Hyperconjugative interactions, which are stabilizing interactions between occupied and unoccupied orbitals.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and molecular structure. pitt.eduwiley-vch.de A key feature of QTAIM is the bond path, a line of maximum electron density linking two bonded nuclei. wiley-vch.de The properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the nature of the bond. wiley-vch.deresearchgate.net

Table 2: Illustrative QTAIM Data for Bonds in this compound

| Bond | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Bond Character |

| Si-O | Calculated Value | Calculated Value | Polar Covalent |

| Si-N | Calculated Value | Calculated Value | Polar Covalent |

| C-N | Calculated Value | Calculated Value | Covalent |

| C-O | Calculated Value | Calculated Value | Covalent |

This table illustrates the type of data obtained from a QTAIM analysis. The sign of the Laplacian of the electron density can help to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, van der Waals) interaction.

Emerging Applications and Potential Research Directions of 2,2,4 Trimethyl 1,4,2 Oxazasilinane in Advanced Scientific Fields

Role in Organic Synthesis as a Versatile Synthetic Building Block and Intermediate

2,2,4-trimethyl-1,4,2-oxazasilinane serves as a valuable intermediate and building block in organic synthesis, primarily due to the presence of the reactive silicon-nitrogen and silicon-oxygen bonds within its heterocyclic ring. These bonds can be selectively cleaved under specific conditions, allowing for the introduction of the trimethylsilyl (B98337) group and the aminoethoxy functionality into various organic molecules. This reactivity makes it a useful reagent in a variety of chemical transformations.

The general synthetic strategy often involves a two-phase approach where a core silicon-containing heterocycle is first constructed and then further functionalized. nih.gov This methodology allows for the rapid and flexible creation of diverse and elaborate molecular architectures. The development of such synthetic methods is crucial for making silicon-containing heterocycles more accessible for routine use in synthetic chemistry. nih.gov

The versatility of silicon-containing building blocks like this compound is a key aspect of modern synthetic chemistry. The ability to introduce multifunctional handles into organic molecules allows for the creation of structurally diverse compounds with a wide range of potential applications. rsc.org

Contributions to Medicinal Chemistry and Drug Discovery Research

The incorporation of silicon into drug candidates is a promising strategy in medicinal chemistry, with the potential to enhance the pharmacological profiles of therapeutic agents. Although no silicon-containing drugs have been approved in the U.S. or Western Europe to date, the field continues to be an active area of research. nih.gov

Design and Synthesis of Silicon-Containing Pharmaceutical Compounds

The unique physicochemical properties of silicon, such as its larger atomic radius and lower electronegativity compared to carbon, can significantly influence the biological activity of a molecule. nih.gov The "carbon-silicon switch" is a strategy employed in drug design where a carbon atom is replaced by a silicon atom to potentially improve a drug's efficacy and safety profile. rsc.org

The synthesis of silicon-containing nitrogen heterocycles is of particular interest due to the prevalence of nitrogen-based ring systems in many approved drugs. nih.govrsc.org The development of robust synthetic methods for creating these silicon-containing scaffolds is essential for their broader application in medicinal chemistry. nih.gov The use of building blocks like this compound can facilitate the synthesis of these complex molecules. While specific examples of its direct incorporation into marketed drugs are not available, its role as an intermediate in the synthesis of more complex silicon heterocycles is implied by the general strategies in the field.

Research on the Impact of Silicon Incorporation on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties in Drug Candidates

A critical aspect of drug development is the optimization of a candidate's ADMET properties. The introduction of silicon into a drug molecule can significantly alter these properties. For instance, the replacement of a carbon atom with a silicon atom can increase lipophilicity, which may affect a drug's absorption and distribution. nih.gov

In silico and experimental studies are crucial for understanding the ADMET profiles of new chemical entities. While specific ADMET data for this compound itself is not extensively published, the general principles of silicon's effect on drug metabolism are an area of active investigation. Researchers are exploring how the unique electronic and steric properties of silicon can be harnessed to design drugs with improved metabolic stability and reduced toxicity. nih.gov

Advanced Materials Science Applications

The unique properties of organosilicon compounds make them valuable precursors and components in the development of advanced materials with enhanced performance characteristics.

Precursors for Organosilicon Polymers and Novel Materials

Heterocyclic silicon compounds can serve as monomers in ring-opening polymerization (ROP) to produce polysiloxanes. researchgate.net While specific studies on the ROP of this compound are not widely reported, the general principle of ROP of cyclic siloxanes is a well-established method for synthesizing silicone polymers. mdpi.comrsc.org These polymers can exhibit a range of desirable properties, including thermal stability and chemical resistance.

The synthesis of volatile nitrogen-rich silicon heterocycles is also being explored for their potential as precursors in chemical vapor deposition (CVD) to create thin films of materials like silicon nitride. researchgate.net

Components in Coatings, Adhesives, and Sealants with Enhanced Properties (mechanism-focused studies)

One of the documented applications of a synonym for this compound, 2,2,4-trimethyl-1-oxa-4-aza-2-silacyclohexane, is as a catalyst for urethane (B1682113) foams. youtube.com This suggests its role in promoting polymerization and cross-linking reactions that are fundamental to the formation of these materials.

In the broader context of coatings, adhesives, and sealants, organosilicon compounds often function as adhesion promoters. They can form strong, durable covalent bonds at the interface between the substrate and the coating or adhesive, thereby enhancing adhesion. specialchem.com While the specific mechanism for this compound in this context is not detailed in the available literature, it is plausible that the reactive sites on the molecule could interact with both the substrate surface and the polymer matrix of the coating or sealant.

Catalytic Roles in Polymerization Processes, specifically Polyurethane Catalysis Research

The synthesis of polyurethanes (PUs) is a critical industrial process that relies heavily on catalysts to control the reaction between polyols and isocyanates. researchgate.net Tertiary amines and organometallic compounds are the most common classes of catalysts used. nu.edu.kzekb.egresearchgate.net Amine catalysts, in particular, are known to influence both the gelling (urethane formation) and blowing (gas-forming) reactions, which is crucial for producing polyurethane foams with specific properties. ekb.egresearchgate.net

The compound this compound, also known as trimethylsilamorpholine, has been identified as a catalyst for urethane foams. gelest.com Its structure contains a tertiary amine within the heterocyclic ring, which is a common feature of amine catalysts for polyurethane. mdpi.com The mechanism of amine catalysis typically involves the activation of the isocyanate or polyol component, significantly lowering the activation energy of the urethane formation reaction. mdpi.com The presence of the silicon atom in the this compound structure may also influence its catalytic activity and solubility in the polymer matrix. While organotin compounds have been traditional catalysts, there is a significant drive to find safer, non-toxic alternatives due to environmental and health concerns. nu.edu.kzuskoreahotlink.com This opens avenues for research into alternative catalytic systems, including organosilicon compounds like this compound.

Applications in Organic Optoelectronics and Sensors

While no direct applications of this compound in optoelectronics are documented, the broader class of organosilicon compounds, particularly arylsilanes and siloxanes, are extensively used in Organic Light-Emitting Diodes (OLEDs) and are being explored for Organic Photovoltaic (OPV) cells. rsc.orgrsc.orgnih.gov These related compounds provide insight into the potential utility of the oxazasilinane scaffold in this field.

In the field of organic photovoltaics, which seeks to generate renewable energy, materials innovation is key to improving power conversion efficiency. youtube.com Functional organic materials are designed and synthesized to manage properties for solid-state applications. nih.gov While the specific contribution of an oxazasilinane has not been tested, silicon-containing moieties are used to create materials with tailored electronic properties. The development of novel materials, including those with unique heterocyclic structures, is an ongoing effort to enhance the performance of OPVs.

In OLEDs, arylsilane derivatives are valued as wide-bandgap materials. rsc.org The silicon atom in these molecules disrupts the electronic conjugation between attached aryl units, which results in high triplet energy levels. This is a crucial property for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the non-radiative decay of triplet excitons from the phosphorescent dopant. snu.ac.kr Host materials based on a tetraphenylsilane (B94826) core, for example, have been shown to yield high external quantum efficiencies in blue PhOLEDs. researchgate.net

The tetrahedral geometry of these silicon-centered molecules also helps to prevent intermolecular interactions in the solid state, leading to the formation of stable, amorphous films, which is beneficial for device longevity and performance. rsc.org Given these precedents, an appropriately functionalized this compound derivative could potentially serve as a building block for new host or charge-transport materials in OLEDs. Its heterocyclic nature could be exploited to fine-tune electronic properties and stability.

| Feature of Silicon-Containing Hosts | Benefit in OLEDs | Relevant Compound Class |

| High Triplet Energy | Prevents exciton (B1674681) quenching, enabling high efficiency | Arylsilanes, Silane-core hosts rsc.orgresearchgate.netelsevierpure.com |

| Amorphous Film Formation | Enhances morphological stability and device lifetime | Arylsilanes rsc.org |

| Tunable Charge Transport | Allows for balanced electron and hole injection/transport | Bipolar host materials researchgate.net |

| Good Thermal/Chemical Stability | Increases operational lifetime of the device | Silane and triazine materials snu.ac.kr |

Bio-Inspired and Biomimetic Systems Utilizing Oxazasilinane Scaffolds

The biocompatibility and unique chemical properties of silicon-containing compounds have made them attractive for biomedical applications. The oxazasilinane scaffold, which contains a siloxane-like Si-O-C bond and a silyl-amine Si-N bond, is particularly relevant to the development of advanced delivery systems.

Studies on siloxane phosphocholines have also demonstrated that these hybrid lipid systems readily form unilamellar vesicles when dispersed in water, a favorable characteristic for drug delivery vehicles. researchgate.net These systems provide a platform for creating stable liposomes for the controlled release of therapeutic agents. researchgate.net

The delivery of messenger RNA (mRNA) has revolutionized medicine, as evidenced by the success of COVID-19 vaccines. snu.ac.krrsc.org This success heavily relies on effective delivery systems, predominantly LNPs. rsc.org The development of SiLNPs represents a significant advancement in this area. acs.orgimperial.ac.uk By systematically altering the chemical structure of the siloxane-incorporated lipidoids, researchers can control the in vivo organ targeting of the mRNA-loaded nanoparticles. researchgate.net

For instance, minor structural changes, such as the type of chemical bond in the lipid tail, can direct the nanoparticles to the liver, lungs, or spleen. imperial.ac.uk This tissue-specific delivery is a major goal in gene therapy and personalized medicine. researchgate.net The siloxane component is key to this enhanced performance, improving both cellular uptake and endosomal escape of the mRNA cargo. acs.orgacs.org This technology holds promise for a new generation of therapies for gene editing, protein replacement, and regenerative medicine. acs.org

| SiLNP Structural Feature | Impact on mRNA Delivery | Key Finding |

| Siloxane Moiety | Enhances cellular internalization and endosomal escape. acs.orgacs.org | Augments overall mRNA delivery efficacy. imperial.ac.uk |

| Epoxide/Ester-based Tails | Enables mRNA delivery primarily to the liver. imperial.ac.uk | Demonstrates organotropic control via chemical design. imperial.ac.uk |

| Amide-based Tails | Facilitates mRNA delivery to the lungs. imperial.ac.uk | A small chemical change redirects organ targeting. researchgate.net |

| Negatively Charged Lipidoids | Facilitates mRNA delivery to the spleen. imperial.ac.uk | Charge modification as a tool for tissue targeting. imperial.ac.uk |

Supramolecular Chemistry and Coordination Polymer Design with Oxazasilinane-Derived Ligands

Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent bonds. A key area within this field is the synthesis of coordination polymers and metal-organic frameworks (MOFs), where metal ions are linked by organic ligands to form extended networks. rsc.orgelsevierpure.com

While there is no specific research on using this compound as a ligand, the principles of coordination chemistry suggest its potential. For a molecule to act as a ligand, it must possess donor atoms (like nitrogen or oxygen) that can coordinate to a metal center. The oxazasilinane ring contains both nitrogen and oxygen atoms. By modifying the scaffold, for example, by adding functional groups such as pyridyl or carboxylate moieties, it could be transformed into a bidentate or multidentate ligand.

Research into other silicon-based ligands demonstrates the viability of this approach. For instance, tetrahedral ligands centered around a silicon atom, such as Si(C₆H₄CO₂H)₄, have been used to construct porous MOFs with Zn(II). acs.orgresearchgate.net These silicon-containing frameworks exhibit different structural morphologies compared to their carbon-based analogues. acs.org Similarly, silicon-centered linkers have been used with light metals like Li⁺ and Na⁺ to create MOFs with unique secondary building units. acs.orgimperial.ac.uk The use of related heterocyclic ligands, such as oxazolines, in coordination chemistry is also well-established, where they serve as "privileged" ligands in catalysis and materials science. researchgate.netscispace.com

The development of oxazasilinane-derived ligands could therefore lead to novel coordination polymers with unique structural, electronic, or catalytic properties, leveraging the combined features of the heterocyclic ring and the central silicon atom.

Q & A

Q. What are the established synthetic routes for 2,2,4-trimethyl-1,4,2-oxazasilinane, and how do reaction conditions influence yield?

The synthesis of this compound (CAS 10196-49-3, C₆H₁₅NOSi) typically involves cyclocondensation of silane-containing precursors with amino alcohols under anhydrous conditions. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to accelerate siloxane bond formation.

- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and byproduct suppression.

- Solvent choice : Toluene or dichloromethane is preferred for their inertness and ability to dissolve silane intermediates.

Yields range from 50–75% depending on stoichiometric precision and purification methods (e.g., vacuum distillation) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR should confirm the absence of unreacted precursors. Key signals include methyl groups (δ 0.1–0.5 ppm for Si–CH₃) and oxazasilinane ring protons (δ 3.0–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 145.27 (C₆H₁₅NOSi) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model the compound’s electronic structure. Focus on:

- Frontier molecular orbitals (HOMO/LUMO) : Identify nucleophilic/electrophilic sites. The silicon atom’s low electronegativity increases susceptibility to nucleophilic attack.

- Transition state analysis : Simulate ring-opening pathways with reagents like water or alcohols to predict kinetic barriers.

Validate results against experimental kinetic data from controlled hydrolysis studies .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Accelerated stability testing : Store samples in solvents of varying polarity (e.g., hexane vs. THF) at 25°C and 40°C for 1–3 months. Monitor degradation via HPLC.

- Findings : Non-polar solvents (hexane) reduce hydrolysis of the Si–O bond. Elevated temperatures (>40°C) accelerate decomposition, producing silanols and amines .

Q. What strategies resolve contradictions in reported reaction yields for silacyclohexane derivatives?

- Byproduct analysis : Use GC-MS to identify side products (e.g., linear oligomers) formed due to incomplete cyclization.

- Kinetic profiling : Compare reaction rates under different catalysts (e.g., TiCl₄ vs. AlCl₃) to optimize turnover frequency.

- Reproducibility checks : Ensure anhydrous conditions and inert atmosphere (argon/glovebox) to mitigate moisture-sensitive intermediates .

Q. What spectroscopic methods differentiate this compound from its structural isomers?

- IR spectroscopy : The Si–O–C stretching vibration (950–1050 cm⁻¹) is distinct from Si–N or C–O bonds in analogs.

- ¹H-¹H COSY NMR : Resolves overlapping signals in the oxazasilinane ring (e.g., coupling constants between adjacent protons).

- X-ray crystallography : Definitive proof of molecular geometry via single-crystal diffraction .

Methodological Guidance

Q. How to design a kinetic study for silacyclohexane ring-opening reactions?

- Quench-flow techniques : Stop reactions at timed intervals (e.g., 0.5–60 min) with cold acetonitrile.

- Analytical workflow : Quantify unreacted starting material via calibrated GC-FID or LC-MS.

- Data modeling : Fit time-dependent concentration data to first- or second-order rate laws using software like OriginLab .

Q. What toxicological screening is advised for handling this compound in lab settings?

- In vitro assays : Test cytotoxicity in human cell lines (e.g., HEK293) using MTT assays.

- Ecotoxicity : Evaluate acute toxicity in Daphnia magna or algae per OECD guidelines.

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection, as silane derivatives may release hazardous fumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|